2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)-

Description

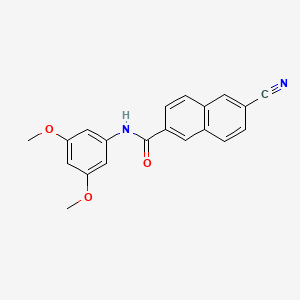

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is a naphthalene-derived carboxamide compound characterized by a cyano substituent at the 6-position of the naphthalene ring and a 3,5-dimethoxyphenyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in the development of kinase inhibitors or receptor modulators.

Properties

CAS No. |

653604-50-3 |

|---|---|

Molecular Formula |

C20H16N2O3 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

6-cyano-N-(3,5-dimethoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C20H16N2O3/c1-24-18-9-17(10-19(11-18)25-2)22-20(23)16-6-5-14-7-13(12-21)3-4-15(14)8-16/h3-11H,1-2H3,(H,22,23) |

InChI Key |

AGKJTXYWHXLGLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of the Suzuki–Miyaura coupling can be scaled up for industrial applications. The use of stable and environmentally benign organoboron reagents makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and dimethoxyphenyl moiety play crucial roles in binding to these targets, influencing pathways related to signal transduction, enzyme inhibition, or receptor activation. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the specific molecular interactions and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | CAS | Substituents (Naphthalene) | N-Substituent | Functional Groups |

|---|---|---|---|---|

| 6-cyano-N-(3,5-dimethoxyphenyl)-2-naphthalenecarboxamide | N/A | 6-cyano | 3,5-dimethoxyphenyl | Cyano, methoxy, amide |

| 3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide | 3651-62-5 | 3-hydroxy | 4-methylphenyl | Hydroxy, methyl, amide |

Key Differences :

- Substituent Position and Type: The target compound features a 6-cyano group, which is electron-withdrawing and polar, contrasting with the 3-hydroxy group in CAS 3651-62-5, which is electron-donating and capable of hydrogen bonding .

- N-Substituent : The 3,5-dimethoxyphenyl group introduces steric bulk and enhanced lipophilicity compared to the 4-methylphenyl group in CAS 3651-62-3. Methoxy groups may improve solubility in polar organic solvents compared to methyl groups.

Biological Activity

2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)-, with the CAS number 653604-50-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- is . The compound features a naphthalene ring system substituted with a carboxamide group and a cyano group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 336.35 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 509.1 °C (predicted) |

| Topological Polar Surface Area | 71.35 Ų |

The biological activity of this compound primarily involves interactions with various molecular targets that influence inflammatory processes and other physiological responses. Preliminary studies suggest that it may modulate the synthesis of pro-inflammatory cytokines and nitric oxide (NO) in macrophages, indicating its potential as an anti-inflammatory agent.

Cytokine Modulation

In vitro studies have shown that 2-Naphthalenecarboxamide, 6-cyano-N-(3,5-dimethoxyphenyl)- can significantly reduce the production of cytokines such as IL-1β and TNFα in macrophage cultures. This modulation occurs at non-cytotoxic concentrations, suggesting a therapeutic window for its application in inflammatory diseases.

Study Overview

A series of in vitro and in vivo experiments were conducted to evaluate the anti-inflammatory effects of the compound. The following table summarizes key findings from these studies:

Pharmacological Potential

The compound’s ability to reduce pro-inflammatory cytokines and inhibit leukocyte migration positions it as a promising candidate for the treatment of inflammatory diseases. Its structural features may allow for further modifications to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.